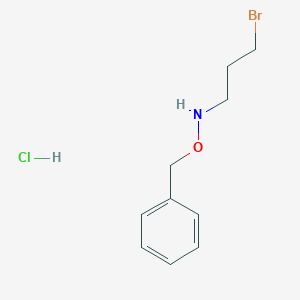![molecular formula C9H20O4 B12589119 1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- CAS No. 872295-69-7](/img/structure/B12589119.png)
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- is an organic compound with the molecular formula C9H20O4. It is a type of alcohol characterized by the presence of a pentanol backbone with two ethoxy and one hydroxyethoxy groups attached. This compound is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
The synthesis of 1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- typically involves the reaction of 1-pentanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of ethylene oxide to the alcohol group. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: It finds applications in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs.
Wirkmechanismus
The mechanism by which 1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and solubilization of hydrophobic substances. Molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the permeability and solubility of various compounds .
Vergleich Mit ähnlichen Verbindungen
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- can be compared with other similar compounds such as:
1-Pentanol: A simpler alcohol with a single hydroxyl group, lacking the ethoxy and hydroxyethoxy groups.
2-(2-Hydroxyethoxy)ethanol: A compound with similar ethoxy and hydroxyethoxy groups but a shorter carbon chain.
Polyethylene glycol (PEG): A polymer with repeating ethoxy units, used extensively as a surfactant and in drug delivery systems.
The uniqueness of 1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- lies in its specific structure, which combines the properties of both 1-pentanol and ethylene glycol derivatives, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
872295-69-7 |
|---|---|
Molekularformel |
C9H20O4 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
5-[2-(2-hydroxyethoxy)ethoxy]pentan-1-ol |
InChI |
InChI=1S/C9H20O4/c10-4-2-1-3-6-12-8-9-13-7-5-11/h10-11H,1-9H2 |
InChI-Schlüssel |
VRGJYMGQAGOVNS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)


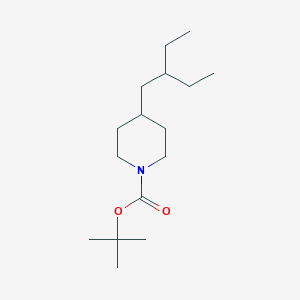

![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
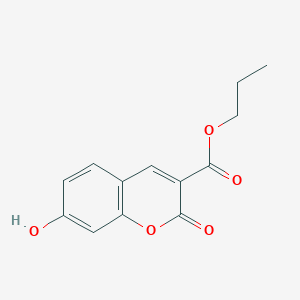
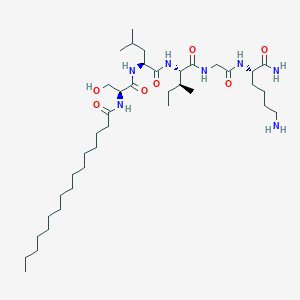
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)

![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
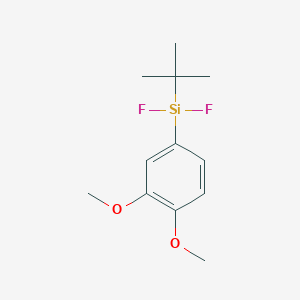
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
